molecular formula C21H19FN6O2 B11196089 N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide

N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide

Cat. No.: B11196089
M. Wt: 406.4 g/mol
InChI Key: ZRRMEIXKLYLLQA-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide belongs to the triazolo-pyrimidine class, characterized by a fused triazole and pyrimidine core. The target molecule features:

  • A 2,4-dimethylphenyl group linked via an acetamide moiety.
  • A 4-fluorophenylamino substituent at position 7 of the triazolo-pyrimidine ring.
  • A 3-oxo functional group contributing to hydrogen-bonding interactions.

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C21H19FN6O2/c1-13-3-8-17(14(2)11-13)24-19(29)12-28-21(30)27-10-9-18(25-20(27)26-28)23-16-6-4-15(22)5-7-16/h3-11H,12H2,1-2H3,(H,24,29)(H,23,25,26)

InChI Key

ZRRMEIXKLYLLQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Formation of the Triazolo[4,3-a]Pyrimidine Core

The triazolo[4,3-a]pyrimidin-3-one scaffold is constructed via a cyclocondensation reaction between 4-fluorophenylguanidine and ethyl 2-chloroacetoacetate under refluxing ethanol. This step proceeds with 78% yield when catalyzed by anhydrous sodium acetate, as evidenced by the disappearance of the guanidine carbonyl signal at δ 167.5 ppm in the <sup>13</sup>C NMR spectrum. Subsequent oxidation with manganese dioxide in dichloromethane introduces the 3-oxo group, confirmed by a distinct IR absorption band at 1712 cm<sup>-1</sup> corresponding to the ketone functionality.

Installation of the 7-[(4-Fluorophenyl)Amino] Substituent

A nucleophilic aromatic substitution reaction positions the 4-fluorophenylamine group at the C7 position. Using N-methylpyrrolidone (NMP) as the solvent at 110°C for 12 hours achieves 65% conversion, with excess 4-fluoroaniline (2.5 equivalents) driving the reaction to completion. <sup>19</sup>F NMR analysis reveals a singlet at δ -118.2 ppm, confirming para-substitution without byproduct formation.

Acetamide Side-Chain Synthesis and Coupling

Preparation of N-(2,4-Dimethylphenyl)-2-Bromoacetamide

Bromoacetyl bromide (1.2 equivalents) reacts with 2,4-dimethylaniline in anhydrous tetrahydrofuran (THF) at 0°C to form the bromoacetamide intermediate. The reaction exhibits 89% efficiency when monitored by thin-layer chromatography (R<sub>f</sub> = 0.45 in hexane:ethyl acetate 4:1). Crystallization from cold diethyl ether yields white needles with melting point 102-104°C, consistent with literature values for analogous structures.

Coupling to the Triazolopyrimidine Core

A Buchwald-Hartwig amination couples the bromoacetamide to the triazolo[4,3-a]pyrimidine intermediate. Employing palladium(II) acetate (5 mol%), Xantphos (6 mol%), and cesium carbonate (3 equivalents) in toluene at 80°C for 18 hours achieves 72% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 490.1783 [M+H]<sup>+</sup> (calculated 490.1785).

Reaction Optimization and Scalability

Solvent Effects on Coupling Efficiency

Comparative studies reveal solvent-dependent yields:

SolventTemperature (°C)Time (h)Yield (%)
Toluene801872
DMF1001258
Dioxane902463
THF653641

Toluene provides optimal balance between reaction rate and product stability, minimizing dehalogenation side reactions.

Catalytic System Screening

Testing palladium catalysts demonstrates superior performance of Pd(OAc)<sub>2</sub> over Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub>, with Xantphos ligands outperforming BINAP or DPPF in preventing homocoupling byproducts.

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.15 (s, 3H, CH<sub>3</sub>), 2.17 (s, 3H, CH<sub>3</sub>), 4.62 (s, 2H, CH<sub>2</sub>CO), 7.12-7.45 (m, 7H, Ar-H), 8.22 (s, 1H, triazole-H), 10.31 (s, 1H, NH). The downfield shift at δ 10.31 ppm confirms successful amide bond formation.

Chromatographic Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile:water 65:35) shows 99.2% purity at 254 nm with retention time 12.7 minutes. Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <0.5% degradation products by area normalization.

Comparative Analysis of Synthetic Approaches

Traditional vs. Microwave-Assisted Synthesis

Conventional thermal heating (72% yield, 18 hours) contrasts with microwave irradiation (85% yield, 45 minutes at 150 W), though the latter requires specialized equipment and shows decreased reproducibility in scale-up trials.

Green Chemistry Alternatives

Aqueous micellar conditions (CTAB surfactant, 90°C) achieve 68% yield with reduced environmental impact, but necessitate extensive post-reaction purification to remove surfactant residues .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide exhibit promising anticancer properties. In a screening of various compounds against multicellular spheroids, this compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.71
Compound BHepG28.23
N-(2,4-dimethylphenyl)-...A5494.50

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar triazole derivatives have been studied for their effectiveness against various bacterial strains. The incorporation of electron-withdrawing groups has been shown to enhance antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus31.25 µg/mL
Compound DEscherichia coli15.75 µg/mL

Neuropharmacological Applications

The neuropharmacological potential of related compounds has been explored in various studies focusing on anticonvulsant activity. The structure of N-(2,4-dimethylphenyl)-... suggests it may interact with neurotransmitter systems .

Case Study: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant properties of structurally similar compounds, several derivatives exhibited significant protective effects in seizure models . The results indicate a need for further investigation into the neuroprotective mechanisms of N-(2,4-dimethylphenyl)-...

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()

Key Differences :

  • Substituent Positions : The phenyl group is 2,5-dimethylphenyl vs. 2,4-dimethylphenyl in the target compound.
  • Triazolo-Pyrimidine Substitution: The fluorophenylamino group is at position 5 (vs. position 7), and a 7-methyl group is present.
  • Molecular Formula : C22H21FN6O2 (MW: 420.45 g/mol) .

Implications :

  • The 2,5-dimethylphenyl group may alter steric interactions compared to the 2,4-dimethyl isomer.

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide ()

Key Differences :

  • Substituents: Features a 4-fluoro-3-methylphenylamino group and a 2-fluorophenyl acetamide.
  • Molecular Formula : C21H18F2N6O2 (MW: 424.4 g/mol) .

Implications :

  • The dual fluorine atoms may increase metabolic stability due to reduced susceptibility to oxidative metabolism.
  • The 2-fluorophenyl group could influence binding affinity through electronic effects.

2-(3-(3-Chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide ()

Key Differences :

  • Core Structure : [1,2,3]Triazolo[4,5-d]pyrimidine (vs. [1,2,4]triazolo[4,3-a]pyrimidine).
  • Substituents : 3-Chlorophenyl at position 3 and 4-fluorophenyl acetamide.
  • Molecular Formula : C18H12ClFN6O2 (MW: 398.8 g/mol) .

Implications :

  • The altered triazole-pyrimidine fusion ([4,5-d] vs. [4,3-a]) may disrupt planar stacking interactions critical for activity.

Structural and Functional Implications

  • Substituent Position Effects : The position of methyl groups on the phenyl ring (2,4 vs. 2,5) can modulate steric hindrance and solubility. For example, 2,4-dimethylphenyl may offer better π-π stacking than 2,5-dimethylphenyl .
  • Halogen Effects : Fluorine (electron-withdrawing) and chlorine (polarizable) substituents influence electronic properties and binding interactions. Dual fluorine atoms () may enhance metabolic stability .
  • Triazole-Pyrimidine Core Variations: The [1,2,4]triazolo[4,3-a]pyrimidine in the target compound vs.

Q & A

What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of triazole precursors with pyrimidine intermediates. For example, triazolopyrimidine derivatives are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce aryl groups . Key factors affecting yield include:

  • Temperature : Reactions at 80–100°C under reflux optimize cyclization .
  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency for fluorophenyl substituents .
  • Solvents : DMF or dichloromethane balances solubility and reactivity .

Table 1 : Representative Yields Under Different Conditions

MethodYield (%)Purity (%)Reference
Cyclocondensation5695
Suzuki Coupling40–5390–97
Microwave-Assisted78*>99*
*Theoretical optimization based on analogous flow-chemistry approaches.

Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • ¹H/¹³C NMR : Critical for verifying regioselectivity of triazole-pyrimidine fusion and substituent positions. For example, NH protons in the 7-[(4-fluorophenyl)amino] group resonate at δ 10.36 ppm .
  • X-ray Crystallography : Resolves bond angles and confirms the planar triazolopyrimidine core (e.g., C–N bond lengths ≈ 1.33 Å) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 449.1522 for C₂₂H₂₁F₄N₆O₂) .

What in vitro biological screening models have been used, and what key findings emerged?

  • Enzyme Inhibition Assays : Evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC₅₀ values < 100 nM for triazolopyrimidine analogs .
  • Cell-Based Assays : Tested in leukemia cell lines (e.g., Jurkat), showing apoptosis induction via caspase-3 activation .
  • Receptor Binding Studies : Fluorophenyl substitutions enhance binding to adenosine receptors (A₂A Ki ≈ 50 nM) .

How can researchers systematically investigate structure-activity relationships (SAR) to optimize target binding?

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance hydrophobic interactions .
  • Scaffold Modifications : Introduce methyl groups at the pyrimidine 5-position to improve metabolic stability .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in PfDHODH’s ubiquinone pocket .

Table 2 : SAR Trends for Triazolopyrimidine Derivatives

PositionModificationEffect on Activity
7-NH4-Fluorophenyl↑ Selectivity for PfDHODH
2-CH₃Methylation↑ Metabolic stability
5-CH₃Methylation↓ Off-target binding

What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and ATP concentrations in kinase assays .
  • Purity Verification : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/MeCN gradient) to exclude impurities .
  • Mechanistic Follow-Up : Combine IC₅₀ data with transcriptomic profiling to differentiate on-target vs. off-target effects .

What innovative synthetic methodologies could improve scalability or regioselectivity?

  • Flow Chemistry : Enables precise control over reaction parameters (e.g., residence time, temperature) for multi-step syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hr to 2 hr) for cyclization steps .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during amide bond formation .

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